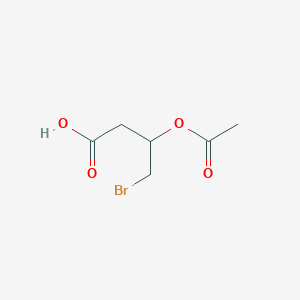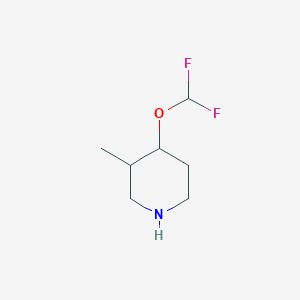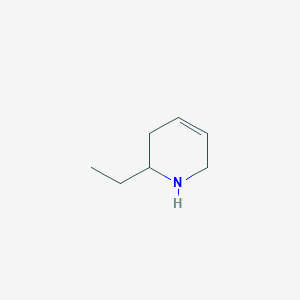
3-Acetoxy-4-bromobutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetoxy-4-bromobutanoic acid is an organic compound with the molecular formula C6H9BrO4. It is a derivative of butanoic acid, where the hydrogen atom at the third carbon is replaced by an acetoxy group, and the hydrogen atom at the fourth carbon is replaced by a bromine atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
3-Acetoxy-4-bromobutanoic acid can be synthesized through several methods. One common approach involves the reaction of 4-bromobutyric acid with acetic anhydride in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 0°C to 50°C. The reaction can be represented as follows:
4-Bromobutyric acid+Acetic anhydride→3-Acetoxy-4-bromobutanoic acid+Acetic acid
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting the reaction parameters, such as temperature, pressure, and the concentration of reactants.
化学反应分析
Types of Reactions
3-Acetoxy-4-bromobutanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 3-acetoxybutanoic acid.
Hydrolysis: The acetoxy group can be hydrolyzed to form 4-bromobutanoic acid.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: 3-Acetoxybutanoic acid.
Hydrolysis: 4-Bromobutanoic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
科学研究应用
3-Acetoxy-4-bromobutanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-acetoxy-4-bromobutanoic acid involves its interaction with various molecular targets and pathways. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming 4-bromobutanoic acid, which can further interact with biological molecules. The bromine atom can participate in substitution reactions, altering the compound’s reactivity and interactions with enzymes and other proteins.
相似化合物的比较
Similar Compounds
4-Bromobutanoic acid: Lacks the acetoxy group, making it less reactive in certain substitution reactions.
3-Acetoxybutanoic acid:
4-Bromo-2-butanone: Contains a ketone group instead of a carboxylic acid, leading to different chemical properties and reactivity.
Uniqueness
3-Acetoxy-4-bromobutanoic acid is unique due to the presence of both the acetoxy and bromine groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.
属性
IUPAC Name |
3-acetyloxy-4-bromobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrO4/c1-4(8)11-5(3-7)2-6(9)10/h5H,2-3H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWNWBFHMUEPNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CC(=O)O)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














